molecular formula C13H18N2O3S B1212422 4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide CAS No. 77999-07-6

4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide

Cat. No.: B1212422
CAS No.: 77999-07-6
M. Wt: 282.36 g/mol
InChI Key: RSDKEHFJCOBWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is a compound known for its inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on enzymes like carbonic anhydrase, which is involved in many biological processes.

    Medicine: Explored for its potential to regulate gastric acid secretion, making it a candidate for treating conditions like peptic ulcers.

Mechanism of Action

The primary mechanism of action of 4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can reduce the production of gastric acid, making it useful for treating conditions like peptic ulcers. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.

    Methazolamide: Similar to acetazolamide but with a longer duration of action.

    Dorzolamide: Used primarily in the treatment of glaucoma.

Uniqueness

4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is unique in its specific structure, which allows it to inhibit carbonic anhydrase more effectively in certain contexts, particularly in reducing gastric acid secretion. Unlike some other inhibitors, it does not affect other physiological processes like the contraction of the nictitating membrane or the hypotensive effect of acetylcholine .

Properties

CAS No.

77999-07-6

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C13H18N2O3S/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(5-3-10)19(14,17)18/h2-5,11H,6-9H2,1H3,(H2,14,17,18)

InChI Key

RSDKEHFJCOBWPI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N

Synonyms

4-(p-sulfamoylbenzoyl)-N-methyl-piperidine
4-SBMP

Origin of Product

United States

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